4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile

Beschreibung

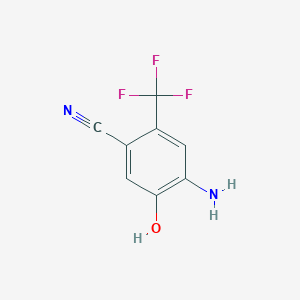

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the molecular formula C₈H₅F₃N₂O (CID 45789714) . Its structure features a benzonitrile core substituted with an amino (-NH₂) group at position 4, a hydroxyl (-OH) group at position 5, and a trifluoromethyl (-CF₃) group at position 2 (SMILES: C1=C(C(=CC(=C1O)N)C(F)(F)F)C#N) . The compound exhibits significant polarity due to the electron-withdrawing trifluoromethyl and nitrile groups, which influence its reactivity and solubility.

Synthesis: The compound is synthesized via demethylation of 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile using boron tribromide (BBr₃) in dichloromethane (DCM), yielding a 34% isolated product after purification .

Characterization: Nuclear magnetic resonance (NMR) data (¹H, ¹³C, and ¹⁹F) confirm its structure, with distinct signals for the aromatic protons, hydroxyl group, and trifluoromethyl moiety .

Eigenschaften

IUPAC Name |

4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O/c9-8(10,11)5-2-6(13)7(14)1-4(5)3-12/h1-2,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZQFHANUVAPCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)N)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671966 | |

| Record name | 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131623-15-8 | |

| Record name | 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Step 1: Positional Bromination

- Starting material: m-trifluoromethyl fluorobenzene.

- Reagents: Glacial acetic acid, concentrated sulfuric acid (vitriol oil), dibromohydantoin (C5H6Br2N2O2).

- Conditions: Reflux with stirring for 5–7 hours.

- Outcome: Formation of 4-fluoro-2-bromomethyl trifluorobenzene.

- Key parameters: Molar ratio of dibromohydantoin to starting material is 0.6:1; glacial acetic acid consumption is 4–5 L/kg of starting material; sulfuric acid to starting material weight ratio is 5–20:100.

- Yield and purity: Product purity >98%.

Step 2: Cyanation (Cyanide Substitution)

- Reagents: Quinoline, cuprous cyanide.

- Conditions: Stirring and reflux for ~20 hours.

- Molar ratios: Cuprous cyanide to brominated intermediate approximately 1–1.1:1; quinoline 3–5 L/kg of brominated intermediate.

- Outcome: Formation of 4-fluoro-2-trifluoromethylbenzonitrile.

- Isolation: Steam distillation to isolate the nitrile intermediate.

Step 3: Aminolysis (Ammonia Substitution)

- Reagents: Liquid ammonia, ethanol.

- Conditions: Reaction at 120 °C for 8 hours under pressure.

- Outcome: Replacement of fluorine with amino group yielding 4-amino-2-trifluoromethylbenzonitrile.

- Workup: Addition of toluene, crystallization.

- Yield: Total yield across three steps approximately 73–75%.

- Purity: >99%.

Advantages

- Uses readily available and marketable reagents.

- Simple operation with a short synthetic route.

- Low consumption of strong acids and toxic cuprous cyanide.

- Low environmental emissions and easy waste treatment.

- Consistent product color and low production cost.

Representative Data Table for Method 1

| Step | Reagents / Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | m-trifluoromethyl fluorobenzene, dibromohydantoin, acetic acid, sulfuric acid, reflux 5–7 h | >98 (intermediate) | >98 | Positional bromination |

| Cyanation | Cuprous cyanide, quinoline, reflux 20 h | ~80 (intermediate) | - | Cyanide substitution |

| Aminolysis | Liquid ammonia, ethanol, 120 °C, 8 h | ~90 (final) | >99 | Amino substitution |

| Overall | 73–75 | >99 | High purity, good yield |

Preparation Method 2: Grignard Reaction, Amidation, and Dehydration (Starting from 2-Bromo-5-fluorobenzotrifluoride)

This alternative method avoids highly toxic reagents and focuses on safer, environmentally friendly conditions.

Step 1: Grignard Reaction and Carboxylation

- Starting material: 2-bromo-5-fluorobenzotrifluoride.

- Reagents: Magnesium (for Grignard reagent formation), carbon dioxide.

- Conditions: Reaction at 8 °C to 30 °C, stirring 2 hours.

- Outcome: Formation of 4-fluoro-2-trifluoromethylbenzoic acid.

- Workup: Acid hydrolysis with hydrochloric acid or sulfuric acid.

Step 2: Amidation

- Reagents: Liquid ammonia, cuprous chloride catalyst.

- Conditions: Pressure kettle, 65 °C, 0.8 MPa, 7 hours.

- Outcome: Formation of 4-amino-2-trifluoromethylbenzamide.

- Purification: Extraction with dichloroethane, washing.

Step 3: Dehydration to Benzonitrile

Advantages

- Avoids use of highly toxic cyanide salts.

- Safer and more controllable process.

- High purity and yield.

- Uses common solvents like tetrahydrofuran, toluene.

Representative Data Table for Method 2

| Step | Reagents / Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Grignard Carboxylation | 2-bromo-5-fluorobenzotrifluoride, Mg, CO2, THF, acid hydrolysis | ~90 (intermediate) | - | Formation of benzoic acid |

| Amidation | Liquid ammonia, cuprous chloride, 65 °C, 7 h | ~90 (intermediate) | - | Formation of benzamide |

| Dehydration | Thionyl chloride, 50–60 °C, 5 h | ~92 (final) | >99.5 | Formation of benzonitrile |

| Overall | 85–92 | >99.5 | High purity, good yield |

Comparative Analysis of the Two Methods

| Feature | Method 1: Halogenation-Cyanation-Aminolysis | Method 2: Grignard-Amidation-Dehydration |

|---|---|---|

| Starting Material | m-trifluoromethyl fluorobenzene | 2-bromo-5-fluorobenzotrifluoride |

| Key Hazardous Reagents | Cuprous cyanide (toxic), strong acids | Thionyl chloride (corrosive), Grignard reagents |

| Environmental Impact | Lower acid and cyanide consumption | Avoids cyanide salts, uses safer reagents |

| Reaction Steps | 3 | 3 |

| Overall Yield | 73–75% | 85–92% |

| Product Purity | >99% | >99.5% |

| Operational Complexity | Moderate | Moderate |

| Industrial Suitability | High | High |

| Potential for Hydroxy Derivative Adaptation | Possible via hydroxylation post-synthesis | Possible via functional group manipulation |

While the above methods focus on 4-amino-2-trifluoromethylbenzonitrile, introduction of the 5-hydroxy group requires additional functionalization, which can be achieved by:

- Selective hydroxylation of the aromatic ring post-amination, using mild oxidants or catalytic methods.

- Starting from hydroxylated trifluoromethyl fluorobenzene derivatives if commercially available.

- Protecting group strategies to introduce hydroxyl groups without interfering with other steps.

Such modifications would require optimization of reaction conditions to maintain the trifluoromethyl and nitrile functionalities intact.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound exhibits promising pharmacological properties:

- Anticancer Activity : It serves as a key intermediate in the synthesis of bicalutamide, an androgen receptor antagonist used in prostate cancer treatment . The trifluoromethyl group contributes to the compound's potency and selectivity.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study: Bicalutamide Synthesis

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Diazotization | Aniline Derivative | 85 |

| 2 | Nitration | Nitric Acid | 90 |

| 3 | Cyanidation | Sodium Cyanide | 75 |

| 4 | Reduction | Iron Powder | 95 |

This table summarizes the synthetic steps leading to bicalutamide, highlighting the efficiency of using 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile as an intermediate.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in materials science:

- Fluorinated Polymers : Its unique trifluoromethyl group can be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

- Dyes and Pigments : The compound can be modified to create fluorinated dyes with improved lightfastness and stability compared to traditional dyes.

Wirkmechanismus

The mechanism by which 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood by comparing it to analogs with varying substituents. Below is a detailed analysis:

Structural Analogs with Modified Substituents

Functional Group Impact on Properties

- Electron-Withdrawing Groups: The -CF₃ and -CN groups in 4-amino-5-hydroxy-2-(trifluoromethyl)benzonitrile reduce electron density on the aromatic ring, making it less reactive toward electrophilic substitution compared to non-fluorinated analogs .

- Hydroxyl vs. Methoxy Groups: Replacing the -OH group with -OCH₃ (as in its precursor, 4-amino-5-methoxy-2-(trifluoromethyl)benzonitrile) increases lipophilicity but reduces hydrogen-bonding capacity, impacting solubility .

- Amino Group: The -NH₂ group enables participation in hydrogen bonding and coordination chemistry, distinguishing it from nitro- or iodo-substituted analogs .

Pharmacological and Industrial Relevance

- Pharmaceutical Intermediates: The hydroxyl and amino groups make this compound a candidate for selective androgen receptor modulators (SARMs) and other bioactive molecules .

- Comparison to Halogenated Analogs : Iodo- and bromo-substituted derivatives (e.g., 4-iodo-2-(trifluoromethyl)benzonitrile) are preferred in cross-coupling reactions for drug discovery, whereas the hydroxylated compound is more suited for direct biological activity .

Biologische Aktivität

4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a trifluoromethyl group, which has been shown to enhance biological activity in several contexts. The presence of amino and hydroxy functional groups also contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound encompasses various mechanisms, including:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties, particularly against HIV-1. For example, derivatives of benzonitrile have been tested for their ability to inhibit reverse transcriptase (RT) in HIV-1 variants resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

- Inhibition of Fatty Acid Binding Protein 4 (FABP4) : The compound has been evaluated for its inhibitory effects on FABP4, a protein implicated in metabolic diseases. In vitro studies have shown promising results with IC50 values indicating effective inhibition compared to established ligands .

- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity, particularly through modulation of cytokine production like IL-8, which plays a crucial role in inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications to the chemical structure influence biological activity. The trifluoromethyl group is particularly noteworthy as it enhances the potency of the compound against various targets. For instance:

| Compound Modification | Biological Activity | IC50 Value (µM) |

|---|---|---|

| Parent Compound | Baseline Activity | - |

| Addition of CF3 | Increased potency | 2.97 |

| Hydroxyl Group | Enhanced interaction | 3.42 |

These findings highlight the importance of specific substituents in optimizing biological activity.

Case Studies

- Antiviral Efficacy : In a study examining the antiviral properties against HIV-1, this compound demonstrated significant cytoprotection in assays involving MT-4 cells infected with HIV variants. The crystal structure analysis provided insights into binding interactions that could be leveraged for drug design .

- FABP4 Inhibition : A series of experiments focused on the inhibition of FABP4 showed that compounds structurally related to this compound could effectively reduce fluorescence in displacement assays, indicating strong binding affinity and functional inhibition .

Research Findings

Recent studies have expanded the understanding of this compound's mechanism of action:

- Molecular Docking Studies : These studies have elucidated the binding modes and interactions within target proteins, providing a framework for future drug development efforts .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics, making them suitable candidates for further development .

Q & A

Q. What are the recommended synthetic routes for 4-Amino-5-hydroxy-2-(trifluoromethyl)benzonitrile, and how are reaction conditions optimized?

The synthesis typically involves multi-step functionalization of benzonitrile derivatives. Key steps include:

- Nucleophilic substitution : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination .

- Amination and hydroxylation : Selective introduction of amino and hydroxyl groups using protecting groups to avoid side reactions. For example, nitration followed by reduction can yield the amino group, while hydroxylation may involve acidic/basic hydrolysis .

- Purification : Column chromatography or recrystallization is critical to isolate the final product, with purity verified by HPLC (as referenced in pharmacopeial standards for related compounds) .

Q. Optimization Parameters :

- Temperature control (e.g., <100°C to prevent decomposition of the trifluoromethyl group).

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions).

- Catalyst use (e.g., Pd-based catalysts for cross-coupling steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Primary Methods :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons and hydroxyl/amino protons appear in distinct regions (δ 6.5–8.5 ppm for aromatic H; δ 4.5–5.5 ppm for -OH/-NH₂, though these may broaden due to hydrogen bonding) .

- ¹³C NMR : The nitrile carbon (C≡N) resonates at ~δ 115–120 ppm, while CF₃ groups appear as quartets (¹JCF ≈ 270–300 Hz) .

- ¹⁹F NMR : The trifluoromethyl group shows a singlet near δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 232.05 for C₈H₄F₃N₂O).

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Scenario : Discrepancies in hydroxyl group positioning (e.g., C-5 vs. C-4 in aromatic ring). Methodology :

- 2D NMR (COSY, HSQC, HMBC) : Correlate proton-proton and proton-carbon couplings to confirm substituent positions. For example, HMBC can link the hydroxyl proton to C-5 .

- Isotopic Labeling : Introduce deuterium at suspected positions to observe splitting patterns.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Case Study : In a related compound (4-Chloro-3,5-bis(trifluoromethyl)benzonitrile), computational modeling resolved ambiguities in NOESY correlations for CF₃ group orientation .

Q. What strategies are recommended for optimizing regioselectivity in derivatization reactions (e.g., introducing halogens or heterocycles)?

Experimental Design :

- Directing Groups : Use temporary protecting groups (e.g., Boc for -NH₂) to steer electrophilic substitution to the desired position .

- Metal-Mediated Coupling : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups at specific positions. For example, describes a boronate ester intermediate for functionalization .

- Solvent Effects : Non-polar solvents (e.g., toluene) favor para-substitution in aromatic systems, while polar solvents may enhance meta-selectivity .

Example : In , a palladium-catalyzed coupling step achieved high regioselectivity for pyrazole attachment at C-4 of the benzonitrile core.

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate biological interactions?

Approach :

- Analog Synthesis : Prepare derivatives with modifications at the amino, hydroxyl, or trifluoromethyl groups (e.g., replacing -CF₃ with -CH₃ or -Cl) .

- Biological Assays :

- Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes and identify critical interactions (e.g., hydrogen bonds between -OH and catalytic residues) .

Key Finding : In , a similar benzonitrile derivative showed enhanced receptor binding after substituting -Cl for -CF₃, highlighting the role of electronegativity in SAR.

Q. What are the challenges in scaling up synthesis, and how can batch-to-batch variability be minimized?

Challenges :

- By-Product Formation : Trace impurities (e.g., dehydrohalogenation by-products) may arise during trifluoromethylation .

- Purification : Difficulty in separating regioisomers (e.g., 4-amino vs. 5-amino derivatives).

Q. Solutions :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and catalyst loading .

Case Study : highlights industrial-scale optimization using continuous flow reactors to improve yield (>85%) and reduce impurities (<0.5%).

Q. Data Contradiction Analysis Table :

| Issue | Possible Cause | Resolution Method |

|---|---|---|

| Discrepant NMR shifts | Solvent polarity or pH effects | Re-run spectra in DMSO-d₆/CDCl₃ |

| Unaccounted MS peaks | Isotopic variants (e.g., ¹³C) | HRMS with isotopic filtering |

| Inconsistent melting points | Polymorphism | DSC/TGA analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.